molecular formula C8H6ClNO2 B188842 6-Chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 7652-29-1

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B188842
Key on ui cas rn: 7652-29-1
M. Wt: 183.59 g/mol
InChI Key: OBPIPKQQNRACHV-UHFFFAOYSA-N
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Patent
US05830890

Procedure details

Chloroacetyl chloride (2.39 ml) in dichloromethane (25 ml) was added to a mixture of 5-chloro-2-hydroxyaniline (3.59 g), triethyl benzylammonium chloride (5.7 g) and sodium bicarbonate (8.4 g) in dichloromethane (100 ml) at 0°C. After the addition the mixture was heated to reflux for 4 hours, then cooled and concentrated. The residue was treated with water and the resultant solid washed with ether to give 6-chloro-benzo[1,4]oxazin-3-one (4.2 g, 93% yield) as a buff coloured solid; 1H NMR (270 Mz): 3.2(1H,brd), 4.42(2H,s), 6.8-7.0(3H,m) ppm.
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](Cl)=[O:4].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([OH:14])=[C:11]([CH:13]=1)[NH2:12].C(=O)(O)[O-].[Na+]>ClCCl.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH2:2][C:3](=[O:4])[NH:12][C:11]=2[CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.39 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
3.59 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)O
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with water
WASH
Type
WASH
Details
the resultant solid washed with ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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